5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Description
Triazole compounds like 5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol are significant in organic chemistry due to their varied biological and corrosion inhibition activities. This specific compound, being a part of the triazole family, shares common features in terms of synthesis and chemical behavior with other triazole derivatives.
Synthesis Analysis
Triazole derivatives are typically synthesized through a series of reactions involving various organic compounds. A general approach for synthesizing similar triazole compounds involves reactions with aromatic aldehydes and other organic reagents in the presence of acids or bases, resulting in the formation of desired triazole compounds with specific substituents (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds often involves a triazole ring with various substituents. These structures are usually analyzed using spectroscopic methods like FT-IR, UV-Visible, and NMR, providing insights into the bond lengths, angles, and overall geometry of the molecule (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole compounds participate in a range of chemical reactions, including aminomethylation and cyanoethylation, affecting their nitrogen atoms. These reactions expand their chemical functionality and potential applications (Hakobyan et al., 2017).
Future Directions
The future directions for research on “5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
3-ethyl-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4S/c1-2-10-14-15-11(17)16(10)13-7-8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,15,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRSFGGTGYKSX-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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